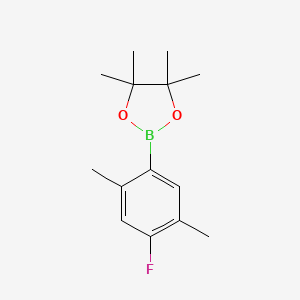
2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and functional group tolerance, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom in the boronic ester and various organic halides or triflates.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Water or Aqueous Acids: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Alcohols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields of scientific research:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block in drug development.
Material Science: Used in the synthesis of novel materials with specific functionalities, such as self-assembled structures.
Mecanismo De Acción
The primary mechanism of action for 2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst forms a complex with the organic halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid
- 4-Fluorophenylboronic Acid
- 2,5-Dimethylphenylboronic Acid
Uniqueness
2-(4-Fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and dimethyl groups, which can influence its reactivity and the properties of the final product in synthetic applications. This makes it a versatile reagent in organic synthesis compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C14H20BFO2 |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
2-(4-fluoro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Clave InChI |
CCNMIULRAUYHID-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


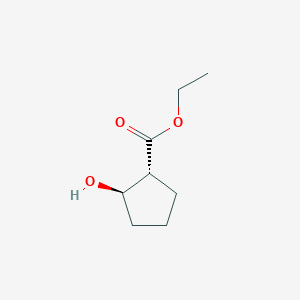
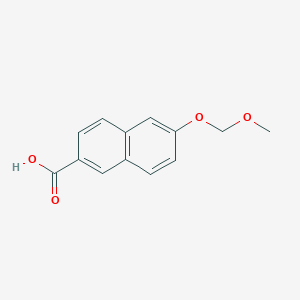
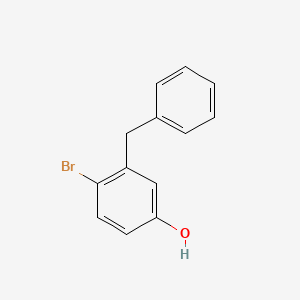
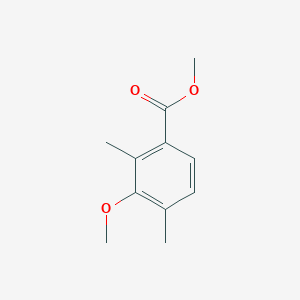


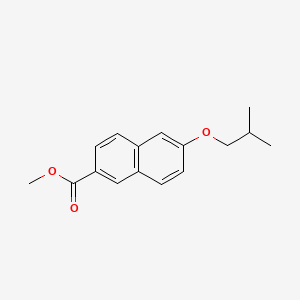
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)

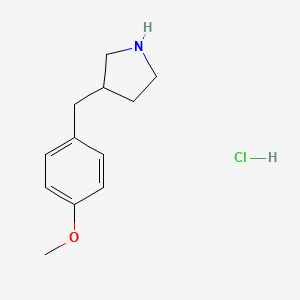
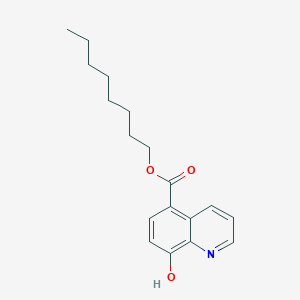
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
